

Application Notes and Protocols for TCS 1102 (Intraperitoneal Injection)

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Compound of Interest

Compound Name: TCS 1102

Cat. No.: B1682611

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Introduction

TCS 1102 is a potent and selective dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), with K_i values of 3 nM and 0.2 nM, respectively.[1][2][3] Orexins are neuropeptides that regulate various physiological functions, including wakefulness, appetite, and reward-seeking behaviors. By blocking the binding of orexin-A and orexin-B to their receptors, **TCS 1102** serves as a valuable tool for investigating the role of the orexin system in preclinical models of sleep disorders, addiction, anxiety, and other neurological conditions. This document provides detailed application notes and protocols for the intraperitoneal (i.p.) administration of **TCS 1102** in rodent models.

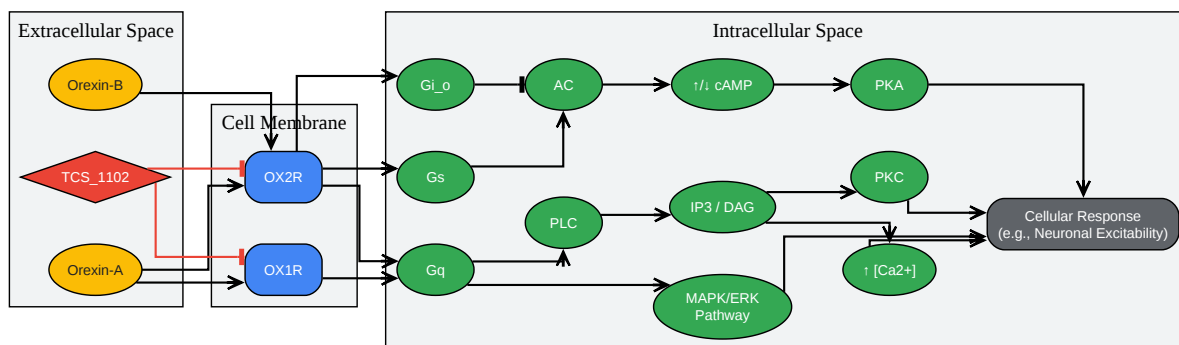
Quantitative Data Summary

The following table summarizes the recommended dosage of **TCS 1102** for intraperitoneal injection based on published preclinical studies. The optimal dose for a specific application should be determined empirically.

Parameter	Value	Species	Application	Reference
Dosage Range	10 - 100 mg/kg	Rat	Behavioral Studies (locomotion, fear, anxiety)	
Effective Dose	10 mg/kg	Rat	Reduction of fear and anxiety	
Effective Dose	10 and 20 mg/kg	Rat	Attenuation of foot-shock-induced fear responses	
Effective Dose	15, 50, 100 mg/kg	Rat	Dose-dependent inhibition of locomotion	

Signaling Pathway

TCS 1102 exerts its effects by antagonizing the orexin receptors (OX1R and OX2R), which are G-protein coupled receptors (GPCRs). Orexin-A binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R. Activation of these receptors initiates a cascade of intracellular signaling events. OX1R primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC). OX2R can couple to Gq/11, Gi/o, and Gs proteins, leading to a more diverse range of downstream effects, including modulation of adenylyl cyclase (AC) and cyclic AMP (cAMP) levels, as well as activation of the MAPK/ERK pathway.



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Caption: Orexin Signaling Pathway and **TCS 1102** Inhibition.

Experimental Protocols

Preparation of **TCS 1102** for Intraperitoneal Injection

This protocol describes the preparation of a **TCS 1102** solution suitable for i.p. injection in rodents.

Materials:

- **TCS 1102** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)

- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Vehicle Preparation:** Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
 - For a 1 mL final volume of vehicle, add 100 μ L of DMSO, 400 μ L of PEG300, 50 μ L of Tween-80, and 450 μ L of sterile saline.
- **TCS 1102 Dissolution:**
 - Weigh the required amount of **TCS 1102** powder based on the desired final concentration and the total volume to be prepared.
 - Add the **TCS 1102** powder to the DMSO component of the vehicle first and vortex thoroughly to dissolve.
 - Add the PEG300 and vortex until the solution is clear.
 - Add the Tween-80 and vortex again.
 - Finally, add the sterile saline to reach the final volume and vortex thoroughly.
- **Solubility Enhancement (if necessary):** If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
- **Storage:** The prepared solution should be used fresh. If short-term storage is necessary, it should be kept at 4°C and protected from light. For long-term storage of the powder, refer to the manufacturer's instructions.

Intraperitoneal Injection Protocol in Rodents

This protocol provides a general guideline for the i.p. administration of **TCS 1102** to mice or rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

- Prepared **TCS 1102** solution
- Sterile syringes (1 mL or 3 mL)
- Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
- 70% ethanol
- Animal scale

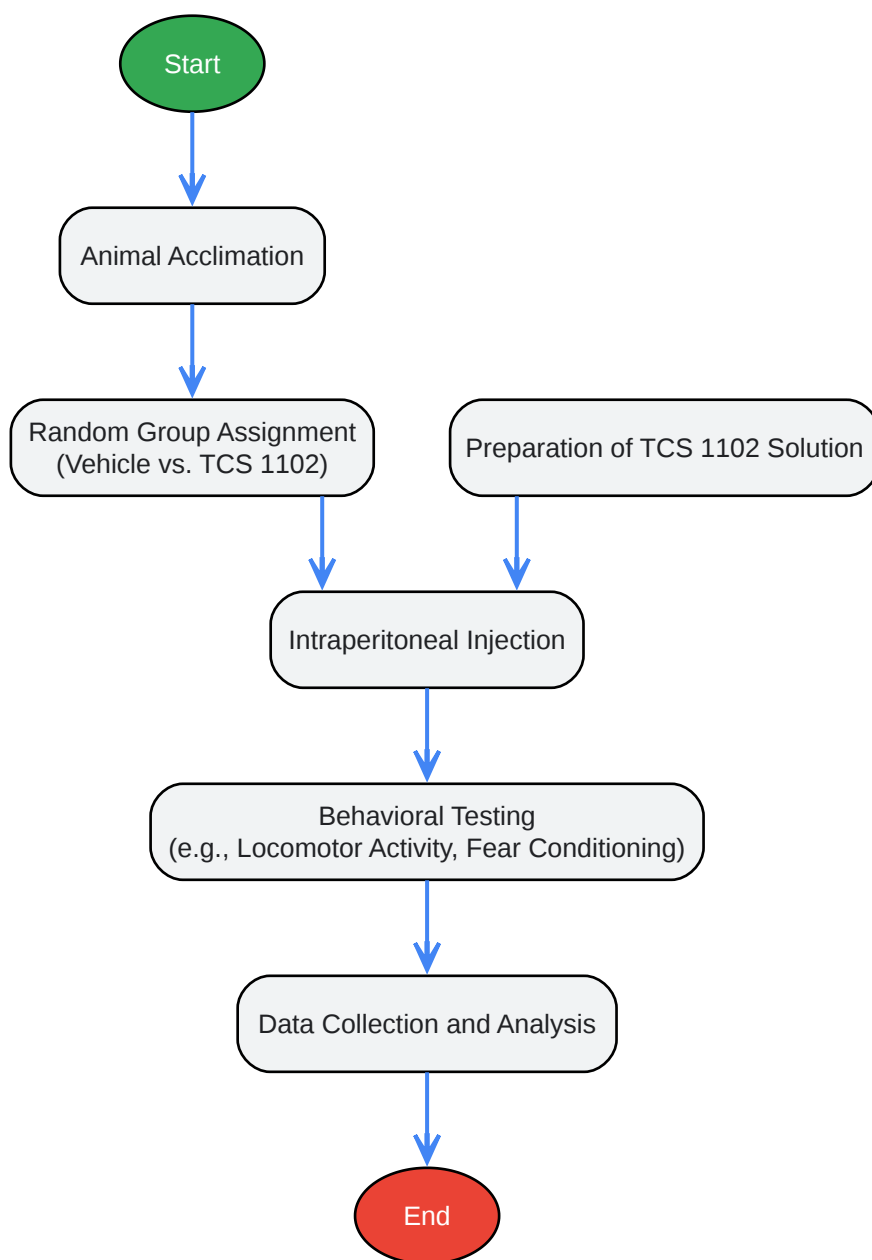
Procedure:

- Animal Handling and Restraint:
 - Weigh the animal to accurately calculate the injection volume.
 - Properly restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.
- Injection Site Identification:
 - The recommended injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
- Injection:
 - Swab the injection site with 70% ethanol.
 - Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.

- Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
- Slowly inject the calculated volume of the **TCS 1102** solution.
- Post-injection Monitoring:
 - Return the animal to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study using **TCS 1102**.



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